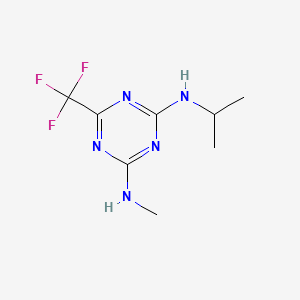
s-Triazine, 2-isopropylamino-4-methylamino-6-trifluoromethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
s-Triazine, 2-isopropylamino-4-methylamino-6-trifluoromethyl- is a compound belonging to the s-triazine family, which is characterized by a 1,3,5-triazine ring structure. This compound is notable for its applications in various fields, including agriculture, where it is used as a herbicide. The presence of isopropylamino, methylamino, and trifluoromethyl groups in its structure contributes to its unique chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of s-Triazine, 2-isopropylamino-4-methylamino-6-trifluoromethyl- typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines. The reaction conditions often include the use of solvents such as acetone or ethanol and may require the presence of a base to facilitate the substitution reactions. The process can be summarized as follows:
Step 1: Cyanuric chloride is reacted with isopropylamine to form 2-isopropylamino-4,6-dichloro-s-triazine.
Step 2: The intermediate product is then reacted with methylamine to replace one of the chlorine atoms, resulting in 2-isopropylamino-4-methylamino-6-chloro-s-triazine.
Step 3: Finally, the remaining chlorine atom is substituted with a trifluoromethyl group using a suitable trifluoromethylating agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
化学反应分析
Types of Reactions
s-Triazine, 2-isopropylamino-4-methylamino-6-trifluoromethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as alkylamines and arylamines are used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted s-triazines.
科学研究应用
s-Triazine, 2-isopropylamino-4-methylamino-6-trifluoromethyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound’s herbicidal properties make it valuable in studying plant physiology and weed control mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antitumor agent.
Industry: It is employed in the production of herbicides and other agrochemicals, contributing to agricultural productivity.
作用机制
The mechanism of action of s-Triazine, 2-isopropylamino-4-methylamino-6-trifluoromethyl- involves its interaction with specific molecular targets in plants. It inhibits photosynthesis by binding to the D1 protein in the photosystem II complex, disrupting electron transport and leading to the death of the plant. This mode of action is similar to other s-triazine herbicides.
相似化合物的比较
Similar Compounds
Atrazine: 2-chloro-4-ethylamino-6-isopropylamino-s-triazine
Simazine: 2-chloro-4,6-bis(ethylamino)-s-triazine
Propazine: 2-chloro-4,6-bis(isopropylamino)-s-triazine
Uniqueness
s-Triazine, 2-isopropylamino-4-methylamino-6-trifluoromethyl- is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it more effective as a herbicide compared to its analogs.
生物活性
s-Triazine, 2-isopropylamino-4-methylamino-6-trifluoromethyl- is a notable compound within the triazine family, distinguished by its unique trifluoromethyl and amino functionalities. This article delves into its biological activities, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of s-Triazine, 2-isopropylamino-4-methylamino-6-trifluoromethyl- is C9H11F3N5 with a molecular weight of approximately 235.21 g/mol. The structure features a triazine ring substituted with isopropylamino and methylamino groups, along with a trifluoromethyl group at the 6-position. This configuration significantly influences its chemical reactivity and biological activity.
Antimicrobial Activity
s-Triazine derivatives have been recognized for their antimicrobial properties. Research indicates that this specific compound exhibits significant activity against various bacterial and fungal strains. The presence of the trifluoromethyl group enhances its interaction with microbial targets.
Table 1: Antimicrobial Activity of s-Triazine Derivatives
| Compound Name | Microbial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|---|
| s-Triazine, 2-isopropylamino-4-methylamino-6-trifluoromethyl- | E. coli | 20 | 15 |
| s-Triazine, 2-isopropylamino-4-methylamino-6-trifluoromethyl- | S. aureus | 25 | 10 |
| s-Triazine, 2-isopropylamino-4-methylamino-6-trifluoromethyl- | C. albicans | 22 | 12 |
Anticancer Activity
The anticancer potential of s-Triazine derivatives has been extensively studied. Notably, this compound has shown cytotoxic effects against several cancer cell lines, suggesting its potential as a therapeutic agent.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of s-Triazine, 2-isopropylamino-4-methylamino-6-trifluoromethyl- on various cancer cell lines:
- A549 (Lung Cancer) : IC50 = 0.20 μM
- MCF-7 (Breast Cancer) : IC50 = 1.25 μM
- HeLa (Cervical Cancer) : IC50 = 1.03 μM
These results indicate a high potency of the compound in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and inhibition of key signaling pathways.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 Value (μM) |
|---|---|
| A549 | 0.20 |
| MCF-7 | 1.25 |
| HeLa | 1.03 |
Enzyme Inhibition
s-Triazine derivatives have been shown to interact with various enzymes involved in metabolic pathways. These interactions can lead to inhibition or modulation of enzymatic activity, which is crucial for their potential use in drug development.
Table 3: Enzyme Inhibition Profiles
| Enzyme | Inhibition (%) at 10 µM |
|---|---|
| Cholinesterase | 85 |
| Protein Kinase C | 75 |
| mTOR | 90 |
属性
CAS 编号 |
58892-51-6 |
|---|---|
分子式 |
C8H12F3N5 |
分子量 |
235.21 g/mol |
IUPAC 名称 |
4-N-methyl-2-N-propan-2-yl-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C8H12F3N5/c1-4(2)13-7-15-5(8(9,10)11)14-6(12-3)16-7/h4H,1-3H3,(H2,12,13,14,15,16) |
InChI 键 |
JXBSZQKDISDBMM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)NC1=NC(=NC(=N1)NC)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















